

Comparative Guide to Analytical Methods for N-Nitrosomethylphenidate Detection

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Compound of Interest

Compound Name: *N-Nitrosomethylphenidate*

CAS No.: 55557-03-4

Cat. No.: B13421479

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the detection and quantification of **N-Nitrosomethylphenidate** (NMP), a potential nitrosamine impurity in pharmaceutical products. The focus is on providing objective performance comparisons of the most common analytical techniques, supported by detailed experimental protocols and visual workflows.

The presence of nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies globally mandate stringent control over these impurities, necessitating robust and sensitive analytical methods for their detection at trace levels.[3][4] This guide will focus on the two primary analytical techniques employed for nitrosamine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Comparative Analysis of Analytical Techniques

LC-MS/MS and GC-MS/MS are the most widely adopted methods for the trace-level quantification of nitrosamine impurities, offering high sensitivity and selectivity.[5][6] The choice between these techniques often depends on the specific nitrosamine's properties, the drug matrix, and available instrumentation.

Table 1: Comparison of LC-MS/MS and GC-MS/MS for **N-Nitrosomethylphenidate** Analysis

Parameter	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Applicability	Highly versatile for a broad range of nitrosamines, including larger and less volatile compounds like N-Nitrosomethylphenidate.	More suitable for volatile and thermally stable nitrosamines. Applicability to N-Nitrosomethylphenidate would require careful validation to ensure no on-column degradation.
Sensitivity	Excellent sensitivity, capable of reaching low parts-per-billion (ppb) to parts-per-trillion (ppt) levels.[7]	Also highly sensitive, particularly for volatile analytes.[8]
Selectivity	High selectivity achieved through Multiple Reaction Monitoring (MRM) transitions, minimizing matrix interference.	High selectivity is also achieved using MRM, providing reliable quantification in complex matrices.
Sample Throughput	Generally higher throughput due to simpler sample preparation for many drug products.	Can be lower due to potentially more complex sample preparation and longer run times. Headspace analysis can improve throughput for volatile analytes.
Matrix Effects	Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and use of internal standards.	Less prone to matrix effects compared to LC-MS/MS, especially when using headspace injection.
Instrumentation	Widely available in pharmaceutical quality control laboratories.	Also common, but perhaps slightly less ubiquitous than LC-MS/MS systems in some labs.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS/MS are provided below. These protocols are based on established methods for nitrosamine analysis and can be adapted and validated for the specific analysis of **N-Nitrosomethylphenidate** in a given drug product matrix.

LC-MS/MS Method for N-Nitrosomethylphenidate

This protocol is based on a published method for the analysis of nitrosamine drug substance-related impurities.[1]

1. Sample Preparation:

- Accurately weigh 50 mg of the drug substance or powdered tablets into a 15 mL centrifuge tube.
- Add 5.0 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
- Add an appropriate internal standard (e.g., **N-Nitrosomethylphenidate-d3**) to compensate for matrix effects and procedural losses.
- Vortex the sample for 10 minutes to ensure complete dissolution/extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an LC vial for analysis.

2. Chromatographic Conditions:

- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: 5% B to 95% B over 10 minutes

- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in positive mode
- MRM Transitions:
 - **N-Nitrosomethylphenidate**: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
 - Note: Specific mass transitions for **N-Nitrosomethylphenidate** would need to be determined experimentally. A previously reported study used a precursor ion of m/z 263.1. [\[1\]](#)
- Source Parameters: Optimized for maximum sensitivity of the target analyte.

4. Validation Parameters:

- Linearity: Establish a calibration curve over a suitable concentration range (e.g., 0.1 to 100 ng/mL). The correlation coefficient (r^2) should be ≥ 0.99 .
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). For nitrosamine analysis, LOQs in the low ppb range are generally required.
- Accuracy and Precision: Assessed by analyzing replicate samples at multiple concentration levels. Acceptance criteria are typically within $\pm 15\%$ for accuracy and a relative standard deviation (RSD) of $\leq 15\%$ for precision.

Representative GC-MS/MS Method for Nitrosamine Analysis

This protocol is a general representation for the analysis of nitrosamines and would require specific validation for **N-Nitrosomethylphenidate**.^{[5][9]}

1. Sample Preparation (Liquid Injection):

- Accurately weigh 100 mg of the drug substance or powdered tablets into a centrifuge tube.
- Add 1.0 mL of a suitable solvent (e.g., dichloromethane).
- Add an appropriate internal standard (e.g., a deuterated analog).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a GC vial.

2. GC-MS/MS Conditions:

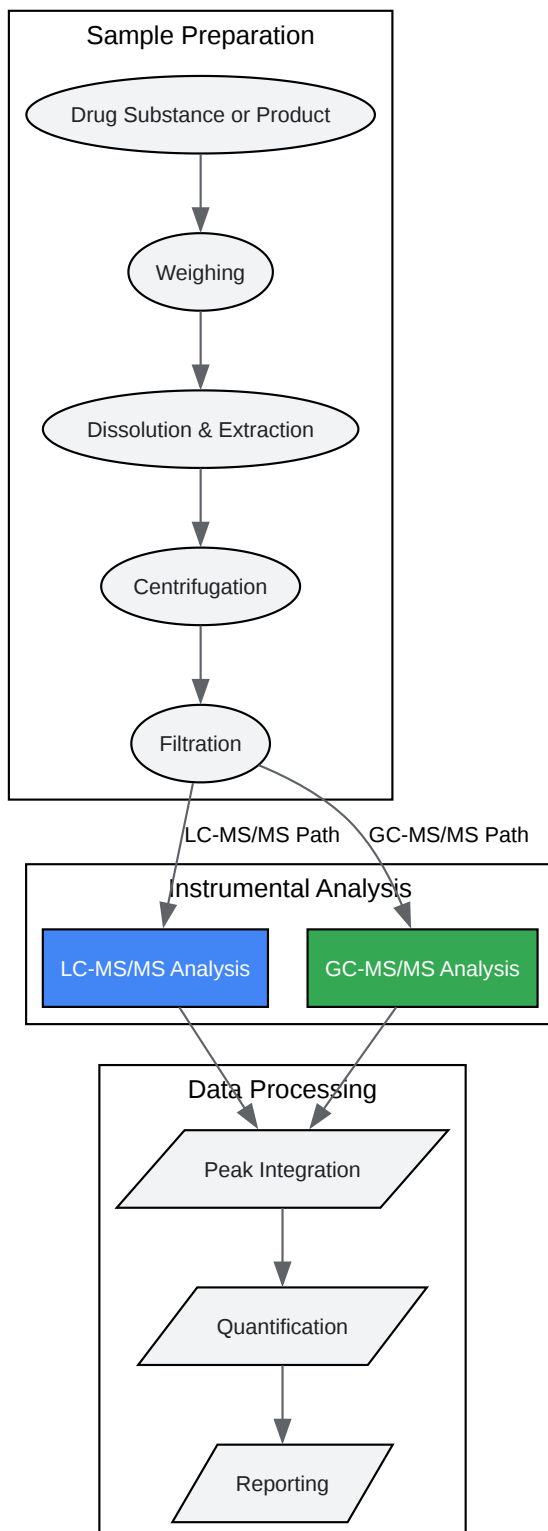
- GC System: Gas chromatograph with a split/splitless injector.
- Column: A polar capillary column (e.g., a wax-type column, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: 40 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
- Injector Temperature: 250 °C.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).

- MRM Transitions: Specific transitions for **N-Nitrosomethylphenidate** would be determined by analyzing a standard of the compound.

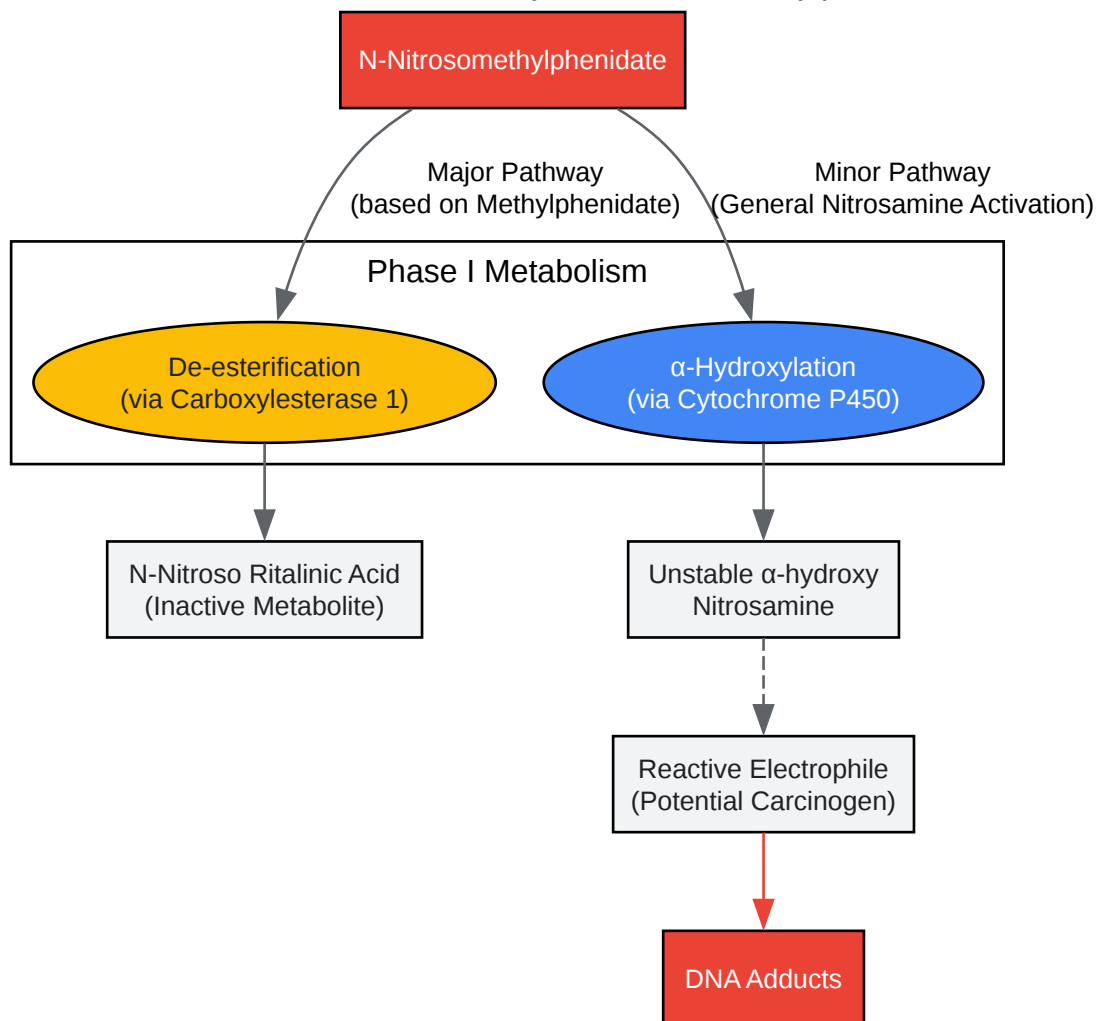
Visualizing the Workflow and Biological Pathways

To further clarify the processes involved in the analysis and potential biological relevance of **N-Nitrosomethylphenidate**, the following diagrams are provided.

Analytical Workflow for N-Nitrosomethylphenidate



Postulated Metabolic Pathway of N-Nitrosomethylphenidate



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